molecular formula C18H14F3NO2S B2761899 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 1219842-13-3

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2761899
CAS No.: 1219842-13-3
M. Wt: 365.37
InChI Key: VPGUIHJZAZRGSK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with furan, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with 2-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by reaction with an amine.

    Introduction of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced via nucleophilic substitution reactions, often using corresponding halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(trifluoromethyl)benzamide
  • N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the furan, thiophene, and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)16-6-2-1-5-15(16)17(23)22(10-13-7-9-25-12-13)11-14-4-3-8-24-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGUIHJZAZRGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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